Product packaging for 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol(Cat. No.:)

10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol

Cat. No.: B12407983
M. Wt: 552.5 g/mol
InChI Key: QHXDBFPOFIGMFJ-XKJNZRDESA-N
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Description

Strategies for Extraction from Plant Material

The initial step in obtaining 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol involves its extraction from a plant source. One documented source of a closely related compound, 6-O-(3'',4''-dimethoxycinnamoyl) catalpol (B1668604), is the flowering parts of Buddleja asiatica Lour. researchgate.netnih.govznaturforsch.com. The general procedure commences with the collection and air-drying of the plant material. Subsequently, the dried material is powdered to increase the surface area for efficient solvent extraction.

A common approach involves defatting the powdered plant material with a non-polar solvent, such as petroleum ether, to remove lipids and other non-polar constituents. Following this, the defatted material is subjected to exhaustive extraction with a more polar solvent, typically methanol (B129727), to isolate the iridoid glycosides and other polar to semi-polar compounds. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract, which serves as the starting material for the subsequent purification steps.

Chromatographic Techniques for Isolation and Purification

The crude extract obtained from the plant material is a complex mixture of various phytochemicals. Therefore, advanced chromatographic techniques are essential to isolate and purify this compound to a high degree of purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the fine purification of individual compounds from complex mixtures. While specific preparative HPLC conditions for this compound are not extensively detailed in the public domain, the purification of related iridoid glycosides often employs reversed-phase columns (e.g., C18). The mobile phase typically consists of a gradient system of water (often acidified with a small amount of formic acid or acetic acid to improve peak shape) and an organic modifier like methanol or acetonitrile (B52724). The separation is monitored using a UV detector, as the cinnamoyl moiety of the target compound exhibits strong UV absorbance. Fractions corresponding to the desired peak are collected, and the solvent is evaporated to yield the purified compound.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of sample components. This method has been successfully applied to the separation of various iridoid glycosides. The selection of a suitable biphasic solvent system is critical for successful separation in CCC. The ideal solvent system will provide an appropriate partition coefficient (K) for the target compound, allowing for its effective separation from other constituents in the crude extract. By pumping the mobile phase through the stationary phase within a coil, compounds are separated based on their differential partitioning between the two liquid phases. This technique is particularly advantageous for the large-scale separation of natural products.

Advanced Spectroscopic Techniques for Structural Elucidation

Once purified, the definitive identification and structural elucidation of this compound are achieved through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR (Proton NMR) provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectrum of the catalpol derivative would show characteristic signals for the protons of the iridoid core, the glucose unit, and the 3,4-dimethoxycinnamoyl moiety. researchgate.net For instance, the olefinic protons of the cinnamoyl group typically appear as doublets with a large coupling constant, indicative of a trans configuration. researchgate.net

¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. The spectrum would display distinct signals for each carbon atom, including those of the carbonyl group in the cinnamoyl ester, the olefinic carbons, the aromatic carbons, and the carbons of the iridoid and glucose skeletons. researchgate.net

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons and for the unambiguous assignment of all signals. For example, HMBC correlations would be key in confirming the ester linkage between the cinnamoyl group and the catalpol core.

The following tables present the ¹H and ¹³C NMR spectral data for the related compound 6-O-(3'',4''-dimethoxycinnamoyl) catalpol, as reported in the literature. researchgate.net

¹H NMR Spectral Data of 6-O-(3'',4''-dimethoxycinnamoyl) catalpol

Proton Chemical Shift (δ) in ppm Multiplicity and Coupling Constant (J in Hz)
H-1 5.17 d (8.7)
H-5 2.59 m
H-6 5.06 d (7)
H-7 3.56 m
H-9 2.65 t (9)
H-10 4.19, 3.94 d (13)
H-1' 4.8 d (7.8)
H-2'' 6.48 d (15.6)
H-3'' 7.71 d (15.6)

This table is based on reported data for 6-O-(3'',4''-dimethoxycinnamoyl) catalpol and serves as a representative example.

¹³C NMR Spectral Data of 6-O-(3'',4''-dimethoxycinnamoyl) catalpol

Carbon Chemical Shift (δ) in ppm
C-1 95.04
C-3 142.4
C-4 102.91
C-5 36.72
C-6 81.37
C-7 60.23
C-8 66.83
C-9 43.14

This table is based on reported data for 6-O-(3'',4''-dimethoxycinnamoyl) catalpol and serves as a representative example.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, techniques such as ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) would be employed. The accurate mass measurement provides a highly specific molecular formula, which is a critical piece of data for confirming the identity of the compound. The mass spectrum may also show characteristic fragmentation patterns that can provide further structural information. For instance, the loss of the glucose unit or the cinnamoyl moiety can often be observed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O13 B12407983 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H32O13

Molecular Weight

552.5 g/mol

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m1/s1

InChI Key

QHXDBFPOFIGMFJ-XKJNZRDESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC

Origin of Product

United States

Isolation, Purification, and Advanced Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of organic molecules like 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol. These methods provide valuable information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The presence of hydroxyl (-OH) groups from the catalpol (B1668604) and glucose moieties would be indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. The ester carbonyl (C=O) stretching vibration of the cinnamoyl group is anticipated to appear around 1715-1730 cm⁻¹. The carbon-carbon double bond (C=C) of the cinnamoyl group and the iridoid core would likely show absorption bands in the 1630-1650 cm⁻¹ region. Furthermore, the aromatic ring of the dimethoxycinnamoyl moiety would display characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations from the ether and ester linkages are expected in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 3,4-dimethoxycinnamoyl chromophore. This aromatic system gives rise to strong absorption bands, typically with a maximum absorption (λmax) in the range of 300-330 nm. This absorption is characteristic of the extended conjugation between the aromatic ring and the α,β-unsaturated ester. The exact position and intensity of the absorption maximum can be influenced by the solvent used for the analysis.

Spectroscopic Data Expected Absorption Bands/Maxima Corresponding Functional Group/Chromophore
Infrared (IR) 3400-3200 cm⁻¹ (broad)O-H stretching (hydroxyl groups)
~1720 cm⁻¹C=O stretching (ester)
~1635 cm⁻¹C=C stretching (alkene and aromatic)
1000-1300 cm⁻¹C-O stretching (ethers, esters)
Ultraviolet-Visible (UV-Vis) 300-330 nmπ → π* transition (3,4-dimethoxycinnamoyl group)

Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration

The determination of the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The ECD spectrum of this compound would be a result of the electronic transitions associated with its multiple stereocenters and the chromophoric cinnamoyl group. The Cotton effects (positive or negative peaks) in the ECD spectrum are directly related to the spatial arrangement of the atoms in the molecule. By comparing the experimental ECD spectrum with the theoretically calculated spectra for all possible stereoisomers, the absolute configuration of the natural product can be unambiguously assigned. This computational approach involves quantum chemical calculations, often using time-dependent density functional theory (TD-DFT), to predict the ECD spectra for the different diastereomers. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct absolute configuration.

X-ray Crystallography of this compound (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of the molecule.

Biosynthetic Pathways and Regulation of Catalpol and Its Acylated Derivatives

General Iridoid Biosynthesis: From Monoterpenoids to Catalpol (B1668604)

Iridoids are a class of monoterpenoids characterized by a cyclopentan[c]pyran skeleton. Their biosynthesis is a multistep process that originates from the universal precursor of monoterpenes, geranyl pyrophosphate (GPP). researchgate.netnih.gov GPP itself is formed through the condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which can be produced via the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways. nih.gov

The biosynthesis of the core iridoid structure is generally considered to occur in two main routes. Route I leads to the formation of 8β-series iridoids, while Route II gives rise to the 8α-stereochemistry compounds, which include catalpol and its precursor, aucubin (B1666126). researchgate.net The initial steps are common to both routes, starting with the conversion of GPP to the monoterpene geraniol (B1671447). mdpi.comnih.govresearchgate.net This is followed by a series of oxidation steps to produce 10-oxogeranial. nih.gov

A key branching point in the pathway is the cyclization of 10-oxogeranial to form nepetalactol, a reaction catalyzed by iridoid synthase (ISY). nih.gov Subsequent modifications, including oxidation, glycosylation, and hydroxylation, lead to the formation of a series of intermediate compounds. nih.gov

Specific Enzymatic Steps and Precursors for Catalpol Formation

The formation of catalpol from the general iridoid pathway involves a series of specific enzymatic transformations. While the entire pathway has not been fully elucidated in all source organisms, research in plants like Rehmannia glutinosa has identified key enzymes and intermediates. mdpi.comnih.govresearchgate.net

Following the formation of the iridoid skeleton, a critical intermediate is 8-epi-deoxyloganic acid. A series of enzymatic reactions, including hydroxylation and epoxidation, are proposed to convert this intermediate into aucubin. nih.gov Finally, aucubin is converted to catalpol through the action of an epoxidase. nih.gov

Transcriptome analysis of Rehmannia glutinosa has identified numerous candidate genes encoding the enzymes likely involved in these downstream steps of catalpol formation. mdpi.comnih.govresearchgate.net These include genes for uridine (B1682114) diphosphate glycosyltransferases (UGTs), aldehyde dehydrogenases, oxidoreductases, cytochrome P450s (CYP450s), dehydratases, decarboxylases, hydroxylases, and epoxidases. mdpi.comnih.govresearchgate.net

Table 1: Key Precursors and Enzymes in Catalpol Biosynthesis

Precursor/IntermediateEnzyme(s)Enzyme Class
Geranyl pyrophosphate (GPP)Geraniol synthase (GES)Terpene synthase
GeraniolGeraniol 10-hydroxylase (G10H)Cytochrome P450
10-hydroxygeraniol10-hydroxygeraniol oxidoreductase (10HGO)Oxidoreductase
10-oxogeranialIridoid synthase (ISY)Reductase-cyclase
AucubinEpoxidaseEpoxidase

Elucidation of Acylation Mechanisms: Focus on Cinnamoyl Transferase

The final step in the biosynthesis of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol is the esterification of the C-10 hydroxyl group of catalpol with (E)-3,4-dimethoxycinnamic acid. This reaction is catalyzed by a specific type of enzyme known as an acyltransferase, more specifically, a cinnamoyl transferase.

While the precise enzyme responsible for this specific acylation in Rehmannia species has not been definitively characterized, it is widely believed to belong to the BAHD family of acyltransferases. This large family of plant enzymes is named after the first four members to be characterized: B enzylalcohol O-a cetyltransferase (BEAT), A nthocyanin O-h ydroxycinnamoyltransferase (AHCT), A nthranilate N-h ydroxycinnamoyl/benzoyltransferase (HCBT), and D eacetylvindoline 4-O-a cetyltransferase (DAT).

BAHD acyltransferases typically use an acyl-Coenzyme A (CoA) thioester as the acyl donor and an alcohol or amine as the acyl acceptor. In the case of this compound, the putative reaction would involve 3,4-dimethoxycinnamoyl-CoA as the donor and catalpol as the acceptor.

The identification of candidate cinnamoyl transferase genes is often achieved through transcriptomic analysis of tissues where the acylated compounds are abundant. By comparing gene expression profiles with metabolite profiles, researchers can pinpoint potential acyltransferase genes for further functional characterization.

Genetic and Molecular Regulation of Biosynthesis in Source Organisms

The biosynthesis of catalpol and its acylated derivatives is tightly regulated at the genetic and molecular level. The expression of the biosynthetic genes is often tissue-specific and can be influenced by developmental and environmental cues. For instance, in Rehmannia glutinosa, catalpol accumulation is higher in the young leaves compared to older leaves and tuberous roots. researchgate.net

Transcriptome studies of Rehmannia glutinosa have been instrumental in identifying a large number of unigenes that are potentially involved in the catalpol biosynthetic pathway. mdpi.comnih.govresearchgate.net These studies have revealed that the expression of genes encoding key enzymes, such as geraniol synthase (GES), is correlated with catalpol content. mdpi.comnih.govresearchgate.net

Furthermore, the regulation of this pathway is likely controlled by transcription factors. These are proteins that bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. Identifying these transcription factors is a key area of research, as they can be potent targets for metabolic engineering to enhance the production of desired compounds.

Table 2: Putative Enzyme-Encoding Unigenes in Rehmannia glutinosa Involved in Catalpol Biosynthesis

Enzyme ClassNumber of Unigenes Identified
UGTs9
Aldehyde dehydrogenases13
Oxidoreductases70
CYP450s44
Dehydratases22
Decarboxylases30
Hydroxylases19
Epoxidases10

Data from transcriptome analysis of Rehmannia glutinosa. mdpi.comnih.govresearchgate.net

Metabolic Engineering Strategies for Enhanced Production

The demand for high-value plant-derived compounds like this compound often outstrips the supply from natural sources. Metabolic engineering offers a promising avenue to increase the production of these compounds, either in their native plant species or in microbial hosts. frontiersin.orgnih.gov

The identification of regulatory transcription factors provides another powerful tool for metabolic engineering. Overexpressing a transcription factor that positively regulates the entire pathway can lead to a coordinated upregulation of all the necessary biosynthetic genes, resulting in a significant increase in the final product. researchgate.net

Heterologous production in microbial systems, such as Saccharomyces cerevisiae (yeast), is another attractive strategy. nih.govnih.gov This involves transferring the entire biosynthetic pathway for the target compound into the microbe. While challenging, this approach offers the potential for large-scale, controlled, and sustainable production in industrial fermenters. The successful reconstitution of the ferulic acid biosynthetic pathway from Rehmannia glutinosa in yeast demonstrates the feasibility of this approach for related compounds. nih.gov

Pharmacological Activities and Underlying Mechanisms of Action: Cellular and Molecular Focus

Anti-inflammatory Properties of Catalpol (B1668604) and its Derivatives

Catalpol and its related compounds exhibit potent anti-inflammatory effects across various experimental models. nih.gov These properties are attributed to their ability to interfere with multiple stages of the inflammatory cascade, from cytokine signaling to the activation of key immune cells.

A hallmark of the anti-inflammatory action of catalpol involves the significant regulation of pro-inflammatory and anti-inflammatory cytokines. Research has demonstrated that catalpol can markedly suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, catalpol treatment led to a significant downregulation of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Similarly, the production of interleukin-1beta (IL-1β) is also inhibited by catalpol. nih.govescholarship.org

The mechanism often involves inhibiting the gene expression of these cytokines at the mRNA level. nih.govmdpi.com Conversely, the anti-inflammatory cytokine Interleukin-10 (IL-10) is known to inhibit the synthesis of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α in activated macrophages, suggesting a potential pathway through which catalpol derivatives may exert their effects. escholarship.orgnih.gov

Table 1: Effect of Catalpol on Cytokine Production in Activated Immune Cells

CytokineEffect of Catalpol TreatmentCellular ContextFinding
TNF-α Downregulation/InhibitionLPS-stimulated BV2 microglia; LPS-stimulated macrophagesMarkedly reduced production and mRNA expression. nih.govmdpi.com
IL-1β Downregulation/InhibitionLPS-stimulated macrophagesSignificantly decreased production and mRNA levels. nih.govmdpi.com
IL-6 Downregulation/InhibitionLPS-stimulated BV2 microglia; LPS-stimulated macrophagesMarkedly reduced production and mRNA expression. nih.govmdpi.com

The regulation of cytokine production is largely governed by upstream signaling pathways, which are primary targets for catalpol. A critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov Studies have shown that catalpol can exert its anti-inflammatory effects by directly inhibiting the NF-κB signaling cascade. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of genes for pro-inflammatory proteins. nih.gov

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathway, another crucial regulator of inflammation, is modulated by catalpol and related compounds. mdpi.com Toll-like receptors (TLRs) are key pattern recognition receptors that initiate inflammatory responses by activating pathways like NF-κB upon recognizing pathogen-associated molecular patterns such as LPS. nih.gov The ability of catalpol to block NF-κB activation suggests it may interfere with TLR-mediated signaling. nih.govnih.gov

Catalpol demonstrates a significant capacity to modulate the activation state of key immune cells like microglia and macrophages. It has been shown to attenuate neuroinflammatory responses mediated by microglia, the resident immune cells of the central nervous system. nih.gov Specifically, catalpol can inhibit the polarization of microglia into the pro-inflammatory M1 phenotype. nih.gov By suppressing the activation of these cells, catalpol and its derivatives can reduce the release of inflammatory mediators, thereby mitigating inflammation-induced tissue damage. nih.govnih.gov

Antioxidant and Anti-Apoptotic Effects

Beyond its anti-inflammatory actions, catalpol possesses robust antioxidant and anti-apoptotic properties, contributing to its neuroprotective and cytoprotective profiles. nih.govscienceopen.comnih.govresearchgate.net

Oxidative stress, characterized by an overproduction of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), is a key pathological factor in many diseases. Catalpol has been shown to effectively counteract oxidative stress. In studies involving primary cortical neurons stimulated with hydrogen peroxide (H₂O₂), a potent ROS generator, pretreatment with catalpol significantly decreased the levels of intracellular ROS. nih.gov This suggests a potent capacity to either directly scavenge free radicals or to mitigate the processes that generate them. nih.govnih.gov

A key mechanism behind the antioxidant effect of catalpol is its ability to bolster the cell's own defense systems. It achieves this by upregulating the expression and activity of several endogenous antioxidant enzymes. Research has demonstrated that catalpol treatment increases the activity of superoxide (B77818) dismutase (SOD) and elevates levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.gov

Furthermore, catalpol activates the Nuclear factor E2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). By enhancing these endogenous antioxidant defenses, catalpol helps to restore redox homeostasis and protect cells from oxidative damage. nih.gov

Table 2: Effect of Catalpol on Antioxidant and Apoptotic Markers

Marker/PathwayEffect of Catalpol TreatmentCellular ContextFinding
Reactive Oxygen Species (ROS) DecreaseH₂O₂-stimulated primary cortical neuronsSignificantly reduced intracellular ROS levels. nih.gov
Superoxide Dismutase (SOD) Increased ActivityH₂O₂-stimulated primary cortical neuronsEnhanced endogenous antioxidant enzyme activity. nih.gov
Glutathione (GSH) Increased LevelH₂O₂-stimulated primary cortical neuronsRestored levels of a key non-enzymatic antioxidant. nih.gov
Nrf2/HO-1 Pathway Activation/UpregulationPrimary cortical neuronsActivated a key antioxidant signaling pathway. nih.gov
Bcl-2/Bax Ratio IncreaseH₂O₂-stimulated primary cortical neuronsModulated apoptosis-related proteins to favor cell survival. nih.govresearchgate.net
Caspase-3 InhibitionH₂O₂-stimulated primary cortical neuronsInhibited a key executioner enzyme of apoptosis. nih.govnih.gov

Regulation of Apoptotic Pathways (e.g., Caspase cascade, Bcl-2/Bax)

The anti-apoptotic properties of catalpol are a cornerstone of its protective effects in various cell and animal models. nih.govnih.gov A primary mechanism is its ability to modulate the intrinsic, or mitochondrial-dependent, apoptotic pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. Catalpol has been shown to upregulate the expression of Bcl-2 while simultaneously inhibiting the expression of Bax. nih.gov This shift in the Bcl-2/Bax ratio is critical for maintaining mitochondrial integrity and preventing the initiation of the apoptotic cascade. scienceopen.com

Downstream of the Bcl-2 family, catalpol exerts influence over the caspase cascade, a family of proteases that execute the final stages of apoptosis. Research has demonstrated that catalpol can significantly decrease the activity of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.gov By preventing the activation of this cascade, catalpol effectively halts the progression of programmed cell death. researchgate.net This inhibition has been observed in various cell types, including cardiomyocytes and neuronal cells, highlighting a broadly applicable anti-apoptotic function. nih.govnih.gov Further mechanistic studies show that catalpol can block these apoptotic pathways by inhibiting signaling cascades such as the p53-mediated Bcl-2/Bax/caspase-3 pathway and the CaMKII-dependent ASK-1/JNK/p38 pathway. nih.govscienceopen.com

Mitochondrial Protection and Membrane Potential Modulation

The mitochondrion is a central organelle in the regulation of cell life and death, and its dysfunction is a key factor in many diseases. nih.gov Catalpol has been shown to exert significant protective effects by preserving mitochondrial function and stability. One of its key actions is the restoration of the mitochondrial membrane potential (MMP), which can be disrupted by stressors like oxidative damage or toxins. researchgate.netnih.gov By stabilizing the MMP, catalpol prevents the opening of the mitochondrial permeability transition pore and the subsequent release of pro-apoptotic factors into the cytoplasm.

A critical factor released from compromised mitochondria is cytochrome c. Catalpol has been found to prevent the release of cytochrome c from the mitochondria into the cytosol, a crucial step that initiates the activation of caspase-9 and the downstream apoptotic cascade. researchgate.net Furthermore, in models of neurotoxicity, catalpol protected against the inhibition of mitochondrial complex I, a key component of the electron transport chain, thereby helping to maintain cellular energy metabolism and reduce the generation of reactive oxygen species (ROS). researchgate.net

Neuroprotective Effects and Associated Mechanisms

Catalpol is widely recognized for its pleiotropic neuroprotective effects, which have been confirmed in numerous in vitro and in vivo experimental models of neurological disorders. scienceopen.comresearchgate.net These protective actions are attributed to a combination of its core pharmacological properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities. researchgate.net

Modulation of Neuroinflammation and Oxidative Stress in Neurons/Glial Cells

Neuroinflammation, often driven by the activation of glial cells like microglia and astrocytes, is a common feature of neurodegenerative diseases and acute brain injury. nih.gov Catalpol exerts potent anti-inflammatory effects by modulating glial cell activity. frontiersin.org It can inhibit the activation of microglia, thereby reducing the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). scienceopen.comnih.govnih.gov The mechanism for this often involves the inhibition of key inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4) pathways. scienceopen.comscienceopen.comnih.gov

In parallel, catalpol combats oxidative stress, which is intimately linked with inflammation and neuronal damage. nih.gov It has been shown to decrease the production of ROS and reduce levels of malondialdehyde, a marker of lipid peroxidation. nih.gov Simultaneously, it boosts the activity of the body's own antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase. researchgate.netnih.gov This dual action of suppressing inflammatory processes and bolstering antioxidant defenses makes catalpol a strong candidate for protecting neurons from secondary damage following insults like traumatic brain injury or toxic exposure. frontiersin.orgnih.gov

Impact on Neurotransmitter Systems and Neuroplasticity

Beyond preventing damage, catalpol also appears to support mechanisms of neural repair and plasticity. In models of Parkinson's disease, catalpol administration helped mitigate the loss of dopaminergic neurons and increased the expression of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. frontiersin.orgnih.gov Furthermore, studies have shown that catalpol can restore levels of proteins crucial for neuroplasticity and growth, such as growth-associated protein 43 (GAP-43), vascular endothelial growth factor (VEGF), and synaptophysin. scienceopen.comnih.gov It also promotes the expression of key neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF), which support neuronal survival, growth, and synaptic function. scienceopen.comresearchgate.net

Role in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

The multifaceted mechanisms of catalpol make it a promising agent for neurodegenerative diseases characterized by complex pathologies.

Parkinson's Disease (PD): PD involves the progressive loss of dopaminergic neurons. nih.gov In neurotoxin-based models of PD, such as those using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), catalpol has been shown to protect these vulnerable neurons from degeneration. frontiersin.orgnih.gov This protection is linked to its ability to alleviate MPTP-induced oxidative stress, reduce neuroinflammation, inhibit apoptosis, and enhance the expression of neurotrophic factors. researchgate.netfrontiersin.orgnih.gov

Alzheimer's Disease (AD): AD pathology is associated with amyloid-beta (Aβ) plaques, neuroinflammation, and oxidative stress. scienceopen.comnih.gov Catalpol has been shown to protect neurons from Aβ-induced toxicity and to inhibit the activation of glial cells in response to Aβ. scienceopen.com By reducing the production of inflammatory cytokines and ROS, it helps to create a less hostile environment for neurons. nih.gov Studies in animal models of AD have shown that treatment with catalpol can improve learning and memory deficits, suggesting it can positively impact the cognitive symptoms of the disease. nih.gov

Data Tables

Table 1: Modulation of Apoptotic and Mitochondrial Pathways by Catalpol
Pathway/TargetModel SystemObserved EffectReferences
Bcl-2/Bax RatioPC12 Cells (LPS-induced)Increased Bcl-2 expression, Inhibited Bax expression nih.gov
Caspase-3 & Caspase-9Human iPSC-derived CardiomyocytesDecreased activity of both caspases nih.gov
p53/Bcl-2/Bax/Caspase-3Primary Cortical Neurons (H2O2-induced)Inhibited this apoptotic pathway scienceopen.com
Mitochondrial Membrane PotentialMesencephalic Neurons (Rotenone-induced)Preserved mitochondrial membrane potential researchgate.net
Cytochrome c ReleasePC12 Cells (H2O2-induced)Prevented release from mitochondria researchgate.net
Table 2: Neuroprotective Mechanisms of Catalpol in Disease Models
Disease ModelKey MechanismSpecific FindingsReferences
Cerebral Ischemia-ReperfusionAnti-inflammation, AntioxidantReduced infarct size, suppressed inflammatory markers. nih.gov
Traumatic Brain Injury (Rat)Anti-inflammation, AntioxidantInhibited microglial activation, suppressed NLRP3 inflammasome, enhanced SOD and catalase activity. nih.gov
Parkinson's Disease (MPTP mouse model)Anti-apoptosis, NeuroplasticityMitigated loss of dopaminergic neurons, increased tyrosine hydroxylase, restored GAP-43 and VEGF levels. frontiersin.orgnih.gov
Alzheimer's Disease (Aβ-induced)Anti-neuroinflammationReduced neurotoxicity from Aβ, inhibited glial cell activation, decreased TNF-α and NO production. scienceopen.comnih.gov
Myocardial Ischemia-ReperfusionAntioxidant (Nrf2/HO-1 pathway)Protected cardiomyocytes by activating the Nrf2/HO-1 signaling pathway to suppress oxidative stress. nih.gov

Table of Mentioned Compounds

Name/AbbreviationFull Name
10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol This compound
Amyloid-beta
ASK-1 Apoptosis signal-regulating kinase-1
Bax Bcl-2-associated X protein
Bcl-2 B-cell lymphoma 2
BDNF Brain-derived neurotrophic factor
CaMKII Ca2+/calmodulin-dependent protein kinase II
Catalpol Catalpol
Cytochrome c Cytochrome c
GAP-43 Growth-associated protein 43
GDNF Glial cell-derived neurotrophic factor
HO-1 Heme oxygenase-1
IL-1β Interleukin-1β
JNK c-Jun N-terminal kinases
LPS Lipopolysaccharide
MPTP 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
NF-κB Nuclear factor-kappa B
NLRP3 NOD-, LRR- and pyrin domain-containing protein 3
NO Nitric Oxide
Nrf2 Nuclear factor erythroid 2-related factor 2
ROS Reactive oxygen species
SOD Superoxide dismutase
TLR4 Toll-like receptor 4
TNF-α Tumor necrosis factor-alpha
VEGF Vascular endothelial growth factor

Other Reported Biological Activities (e.g., Anti-diabetic, Cardioprotective, Hepatoprotective)

Cardioprotective Signaling Pathways

Further research is required to determine the pharmacological profile of this compound.

Hepatoprotective Mechanisms

The liver, a central organ in metabolism and detoxification, is susceptible to damage from various toxins and pathological conditions. Hepatoprotective agents are substances that can prevent or ameliorate this damage. The hepatoprotective effects of natural compounds are often attributed to their antioxidant and anti-inflammatory properties. nih.govresearchgate.net

Research on extracts from the Scrophularia genus, known to contain this compound, has demonstrated significant hepatoprotective activity against toxin-induced liver damage. In studies using animal models, extracts of Scrophularia hypericifolia showed a dose-dependent protective effect against paracetamol-induced hepatotoxicity. nih.gov This protection was evidenced by the restoration of serum levels of key liver enzymes and total protein. For instance, in rats treated with a toxic dose of paracetamol, the total protein level drastically decreased, while treatment with the S. hypericifolia extract significantly improved this level, indicating a recovery of liver function. nih.gov

Histopathological examinations of liver tissue from these studies support the biochemical findings. Livers of rats exposed to paracetamol showed extensive cellular damage, including necrosis and inflammatory cell infiltration. nih.gov In contrast, animals pre-treated with Scrophularia extract exhibited a marked reduction in these pathological changes, with a notable decrease in necrosis and inflammation. nih.gov

The underlying mechanisms for this hepatoprotection are believed to be multifactorial, involving the modulation of various cellular and molecular pathways. Many natural hepatoprotective compounds work by interfering with inflammatory cascades, inhibiting apoptosis (programmed cell death), and promoting cell survival. nih.govresearchgate.net While direct evidence for this compound is still being established, the known anti-inflammatory and antioxidant activities of its constituent parts, catalpol and 3,4-dimethoxycinnamic acid, suggest a similar mode of action. These compounds are thought to scavenge free radicals, reduce oxidative stress, and down-regulate the expression of pro-inflammatory cytokines, thereby protecting liver cells from damage. nih.govresearchgate.net

Table 1: Effect of Scrophularia hypericifolia Extract on Biochemical Markers of Paracetamol-Induced Hepatotoxicity in Rats

Treatment GroupDoseAspartate Aminotransferase (AST) (U/L)Alanine Aminotransferase (ALT) (U/L)Alkaline Phosphatase (ALP) (U/L)Total Bilirubin (mg/dL)Total Protein (g/L)
Control-75.3 ± 8.4540.1 ± 5.67201.2 ± 25.430.45 ± 0.11135.25 ± 13.23
Paracetamol2 g/kg245.6 ± 21.87198.4 ± 15.32456.7 ± 34.121.89 ± 0.2322.24 ± 2.72
S. hypericifolia250 mg/kg189.4 ± 18.92145.7 ± 12.89389.5 ± 31.541.34 ± 0.1945.67 ± 7.89
S. hypericifolia500 mg/kg112.8 ± 12.5488.2 ± 9.76287.3 ± 28.910.88 ± 0.1561.78 ± 9.58
Silymarin10 mg/kg98.5 ± 10.1175.9 ± 8.43254.1 ± 26.780.67 ± 0.1390.57 ± 13.58

Data adapted from studies on Scrophularia hypericifolia extracts. nih.gov

Renal Protective Effects

The kidneys play a crucial role in filtering waste products from the blood and maintaining electrolyte balance. They are vulnerable to injury from various insults, including ischemia-reperfusion injury and drug-induced toxicity.

The parent compound, catalpol, has demonstrated significant renal protective effects in various experimental models. In a model of renal ischemia-reperfusion injury, catalpol was shown to reduce levels of blood urea (B33335) nitrogen (BUN) and serum creatinine, which are key indicators of kidney damage. nih.gov Furthermore, catalpol treatment markedly reduced the expression of Kidney Injury Molecule-1 (KIM-1), a biomarker for tubular injury. nih.gov

The molecular mechanisms underlying the renal protective effects of catalpol involve the suppression of inflammatory and apoptotic pathways. Studies have shown that catalpol can inhibit the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt)-endothelial nitric oxide synthase (eNOS) signaling pathway. nih.gov It also reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov By mitigating these inflammatory responses, catalpol helps to preserve the structural and functional integrity of the kidneys.

In the context of diabetic nephropathy, a serious complication of diabetes, catalpol has been shown to improve renal function by reducing proteinuria and alleviating pathological changes in the kidney. nih.gov Its mechanisms in this setting are thought to include reducing inflammation and oxidative stress, as well as improving podocyte apoptosis and regulating lipid metabolism. nih.gov

While these findings are for catalpol, they provide a strong basis for the potential renal protective mechanisms of this compound. The addition of the 3,4-dimethoxycinnamoyl moiety may modulate the bioavailability and activity of the parent catalpol molecule, a hypothesis that warrants further investigation.

Table 2: Effect of Catalpol on Biochemical and Inflammatory Markers in Renal Ischemia-Reperfusion Injury in Mice

Treatment GroupBlood Urea Nitrogen (BUN) (mmol/L)Serum Creatinine (µmol/L)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Sham8.2 ± 1.125.3 ± 3.535.4 ± 4.128.7 ± 3.242.1 ± 4.8
IRI Control25.6 ± 2.889.7 ± 9.2112.8 ± 10.598.4 ± 8.9135.6 ± 12.1
IRI + Catalpol15.4 ± 1.955.2 ± 6.175.2 ± 7.865.9 ± 6.388.4 ± 9.5

Data adapted from studies on catalpol. nih.gov

Synthetic and Semi Synthetic Approaches, and Structural Modification

Total Synthesis of Catalpol (B1668604) and its Analogs

The total synthesis of catalpol, the foundational iridoid core of the target molecule, represents a significant challenge in organic synthesis due to its dense stereochemistry and sensitive functional groups. While the literature on the total synthesis of catalpol itself is specialized, the principles can be understood through synthetic approaches to other complex natural products. nih.gov These syntheses often involve convergent strategies, where key fragments of the molecule are constructed independently before being joined together. nih.gov

The synthesis of catalpol analogs, starting from simpler chemical building blocks, allows for the creation of structures not readily accessible from natural sources. This approach is crucial for breaking through the structural limitations of natural analogs and exploring novel chemical space. nih.gov For instance, designed syntheses can introduce functionalities or alter stereochemistry at positions that are difficult to modify via semi-synthesis, potentially leading to compounds with improved efficacy or metabolic properties. nih.gov

Semi-Synthesis of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol from Natural Precursors

The most direct and common approach for producing this compound is through the semi-synthesis from its natural precursor, catalpol. nih.gov Catalpol is readily extracted in high purity from the roots of plants such as Rehmannia glutinosa. nih.govnih.gov

The semi-synthetic process involves an esterification reaction at the C-10 primary alcohol of the catalpol core. This is typically achieved by reacting catalpol with a derivative of (E)-3,4-dimethoxycinnamic acid, such as its acid chloride or anhydride (B1165640), in the presence of a suitable base and catalyst. A general representation of this reaction is outlined below:

Table 1: General Semi-Synthetic Scheme

Starting Material Reagent Product Reaction Type
Catalpol(E)-3,4-Dimethoxycinnamoyl chlorideThis compoundEsterification

This method is analogous to the synthesis of other catalpol esters, such as catalpol propionates, which are formed by reacting catalpol with propionic anhydride in a pyridine (B92270) solvent, which also acts as an acid scavenger. nih.gov Such semi-synthetic strategies are highly efficient, leveraging the readily available and stereochemically complex natural product as a starting scaffold. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To investigate how the chemical structure of this compound relates to its biological activity, scientists systematically modify different parts of the molecule. These Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into the molecular interactions responsible for a compound's effects and guiding the design of more potent and selective analogs. nih.govnih.gov For catalpol derivatives, SAR studies have shown that the nature of the substituent at various positions can significantly influence biological outcomes. researchgate.net

The glucose unit attached at the C-1 position of the iridoid core is a potential site for modification. While less common than modifications at other positions, alterations to the glycosyl moiety can impact the molecule's solubility, membrane permeability, and interaction with biological targets.

Table 2: Potential Modifications at the Glycosyl Moiety

Modification Type Potential Effect Rationale
Acylation/Alkylation of HydroxylsAltered polarity and lipophilicityTo enhance cell membrane penetration.
DeoxygenationChange in hydrogen bonding capacityTo probe the importance of specific hydroxyl groups for target binding.
Glycosidic Bond Cleavage/ModificationRemoval of the sugar unitTo determine the role of the glycosyl group in overall activity.
Replacement with other sugarsAltered stereochemistry and bindingTo explore interactions with specific glucose transporters or receptors.

The cinnamoyl group at the C-10 position is a primary target for derivatization. Its aromatic ring and conjugated system offer numerous possibilities for modification to fine-tune electronic and steric properties. The existence of various natural analogs, such as 10-O-trans-p-Methoxycinnamoylcatalpol, underscores the importance of this moiety for biological activity. researchgate.net

Table 3: Derivatization Strategies for the Cinnamoyl Moiety

Modification Site Specific Change Purpose in SAR Studies
Phenyl Ring Varying substituent patterns (e.g., -OH, -OCH3, -F, -Cl)To probe electronic effects (electron-donating vs. -withdrawing) and steric hindrance on receptor binding.
Changing the number of substituentsTo optimize interactions within a binding pocket.
Alkene Linker Saturation (reduction of the double bond)To assess the importance of the rigid, planar conjugated system for activity.
Isomerization (E to Z configuration)To determine the required spatial orientation of the phenyl ring relative to the catalpol core.
Ester Linkage Replacement with an amide or ether linkageTo evaluate the role of the ester carbonyl in hydrogen bonding and its susceptibility to hydrolysis by esterases.

The iridoid core itself, a bicyclic system containing an epoxide and several stereocenters, presents further opportunities for structural modification. These changes are often more synthetically demanding but can lead to significant breakthroughs in potency and understanding the mechanism of action. nih.gov Research has focused on creating novel analogs that modulate key signaling pathways, such as the PI3K-AKT-GSK3β pathway, which is involved in conditions like heart failure. nih.gov

Table 4: Examples of Iridoid Core Modifications

Position Modification Rationale/Goal
C-6 Esterification or etherification of the hydroxyl groupStudies have shown that substituents with low polarity at the 6-O position can enhance certain biological activities, like NF-κB inhibition. researchgate.net
Epoxide Ring Ring-opening with various nucleophilesTo introduce new functional groups and explore the epoxide's role in the mechanism of action.
Cyclopentane (B165970) Ring Altering ring substituents or stereochemistryTo create novel scaffolds that may have improved pharmacological profiles or different biological targets. nih.gov

Through these combined synthetic and derivatization efforts, researchers continue to expand the chemical diversity of the catalpol family, aiming to develop new therapeutic agents for a range of diseases. nih.govresearchgate.net

Analytical Methodologies for Detection and Quantification in Complex Biological and Plant Matrices

Chromatographic Methods for Quantification

Chromatography stands as the cornerstone for the quantitative analysis of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol. The choice between liquid or gas chromatography is primarily dictated by the physicochemical properties of the analyte, with liquid chromatography being the predominant technique due to the compound's polarity and low volatility.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of catalpol (B1668604) and its derivatives in biological fluids. nih.govresearchgate.net This method offers superior sensitivity and selectivity, which is crucial when dealing with the low concentrations typically found in pharmacokinetic studies. nih.govresearchgate.net The analysis is often performed using a reversed-phase C18 column with a gradient elution composed of mobile phases like acetonitrile (B52724) or methanol (B129727) and water containing additives such as formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization and peak shape. nih.govresearchgate.net

Mass spectrometric detection is commonly achieved using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. nih.gov For quantitative analysis, the multiple-reaction monitoring (MRM) mode is employed, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. researchgate.netresearchgate.net This ensures high specificity and reduces matrix interference. For instance, in the analysis of similar iridoid glycosides like catalpol, a precursor-to-product ion transition of m/z 380.0→183.3 has been used. researchgate.net The fragmentation of iridoid glycosides in MS/MS experiments often involves the neutral loss of the glucose unit (162 Da) and water (H₂O). nih.govnih.gov

Table 1: Exemplary Chromatographic Conditions for Iridoid Glycoside Analysis

Parameter LC-MS/MS for Catalpol Derivatives in Rat Plasma nih.govresearchgate.net HPLC-UV for Catalpol in Rehmannia glutinosa nih.gov
Column Reversed-phase C18 (e.g., X-Bridge C18, Agilent C18) Reversed-phase C18
Mobile Phase A 10 mM Ammonium Formate (pH 3.0) or 0.05% Formic Acid in Water Water with 0.05% Phosphoric Acid
Mobile Phase B Methanol or Acetonitrile Acetonitrile
Elution Gradient Gradient
Flow Rate 0.2 - 0.4 mL/min 1.0 mL/min
Detection ESI-MS/MS (MRM Mode) UV-DAD
Ionization Electrospray Ionization (ESI), Positive or Negative Mode Not Applicable
UV Wavelength Not Applicable 210 nm

| Internal Standard | Picroside-II or 7-carboxymethyloxy-3',4',5-trimethoxyflavone | Not specified |

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and cost-effective method for quantifying this compound, especially in plant extracts where concentrations are typically higher than in biological fluids. nih.govnih.gov The cinnamoyl moiety in the compound's structure provides a strong chromophore, making UV detection highly suitable. ub.edu

The separation is generally achieved on a reversed-phase C18 column using a gradient elution of water (often acidified with phosphoric or formic acid) and a polar organic solvent like acetonitrile or methanol. nih.govmdpi.comnih.gov A diode-array detector (DAD) is often preferred as it allows for the monitoring of multiple wavelengths simultaneously and provides UV spectra of the eluting peaks, which aids in peak identification and purity assessment. nih.gov For catalpol and its derivatives, the detection wavelength is typically set around 210 nm to achieve maximum sensitivity. nih.govnih.gov Derivatization with agents like 4-dimethylaminocinnamaldehyde (B146742) (DMAC) can be used to enhance the detectability of certain classes of compounds, though it is more common for flavanols than iridoid glycosides. ub.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a suitable method for the direct analysis of intact iridoid glycosides like this compound. This is due to their high molecular weight, high polarity, and low volatility, which makes them non-amenable to volatilization without thermal decomposition. However, GC-MS can be a valuable tool for analyzing volatile metabolites or degradation products that might arise from the compound in biological or processing systems. nih.gov For GC-MS analysis of non-volatile compounds, a chemical derivatization step is required to convert the polar functional groups (e.g., hydroxyl groups) into more volatile and thermally stable derivatives. This approach is not commonly reported for this specific compound.

Immunoassays and Ligand-Binding Assays for Detection

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent a potential high-throughput method for the detection and quantification of this compound. nih.gov These methods are based on the highly specific binding reaction between an antibody and its target antigen (the analyte). nih.gov

Developing such an assay would involve producing polyclonal or monoclonal antibodies that specifically recognize this compound. In a typical competitive ELISA format, a known amount of enzyme-labeled analyte would compete with the analyte in the sample for a limited number of antibody binding sites immobilized on a microplate. nih.gov The enzyme's activity, measured by the conversion of a chromogenic substrate, would be inversely proportional to the concentration of the analyte in the sample. nih.gov While highly sensitive and specific immunoassays have been developed for various small molecules, specific kits for this compound are not widely reported in the literature.

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.gov The choice of technique depends on the nature of the sample matrix.

Plant Matrices: For the extraction of iridoid glycosides from dried plant material, ultrasonic-assisted extraction is commonly employed. mdpi.com A solvent mixture such as methanol/water or ethanol/water is typically used to efficiently extract the polar glycosides. mdpi.comnih.gov The resulting extract is then filtered and may be further purified using solid-phase extraction (SPE). nih.gov

Biological Fluids (Plasma/Serum): To analyze samples like rat plasma, a simple protein precipitation step is often sufficient. researchgate.netnih.gov This is typically achieved by adding a cold organic solvent like methanol or acetonitrile to the plasma sample, which denatures and precipitates the proteins. researchgate.netnih.gov After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase. nih.govresearchgate.net

Solid-Phase Extraction (SPE): For cleaner samples and to achieve lower detection limits, SPE is a preferred method. nih.gov Cartridges with various sorbents, such as C18 or mixed-mode cation exchange (MCX), can be used. nih.gov The sample is loaded onto the conditioned cartridge, interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. This process not only cleans the sample but also concentrates the analyte. nih.gov

Method Validation for Robustness and Reproducibility

To ensure that an analytical method is reliable and yields accurate results, it must be thoroughly validated according to established guidelines, such as those from the Food and Drug Administration (FDA). nih.govnih.gov Key validation parameters include:

Linearity and Range: The method should demonstrate a linear relationship between the detector response and the analyte concentration over a specified range. This is typically confirmed by a correlation coefficient (r²) value greater than 0.99. nih.govmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. nih.gov These are assessed at multiple concentration levels (e.g., low, medium, and high QC samples), with acceptance criteria for both intra- and inter-day runs typically being within ±15% (or ±20% at the LLOQ). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com The LOQ for LC-MS/MS methods can be in the low ng/mL range. nih.govresearchgate.net

Selectivity and Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. nih.gov

Recovery: The extraction recovery of the analyte from the matrix should be consistent and reproducible. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage (e.g., freeze-thaw cycles, short-term room temperature stability, and long-term storage stability). researchgate.net

Table 2: Summary of Method Validation Parameters for Catalpol-Related Compounds

Parameter Finding Reference(s)
Linearity (r²) > 0.9990 nih.govmdpi.com
Range (Plasma) 10 - 2000 ng/mL nih.gov
Accuracy Relative Error: -4.0% to 6.6% nih.gov
Precision (RSD) Intra- and Inter-day RSD: < 8.0% nih.gov
Lower Limit of Quantification (LLOQ) 1 ng/mL (for Catalpol in rat plasma) researchgate.net
Recovery 91.5% - 101.6% (Plant Matrix); 81.3% - 113.9% (Plasma) mdpi.comnih.gov

| Stability (RSD) | < 2.8% (Plant Matrix) | mdpi.com |

Computational Investigations and Molecular Modeling

Molecular Docking Studies with Predicted Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol, and a specific protein target.

Research has shown that this compound is a potent inhibitor of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.gov In a notable study, this compound was identified as the most effective α-glucosidase inhibitor among a series of isolated and semi-synthesized catalpol (B1668604) derivatives, with a remarkable IC50 value of 0.05 μM. nih.gov Molecular docking simulations were performed to elucidate the basis of this inhibitory activity against α-glucosidase (PDB ID: 3W37) and oligo-1,6-glucosidase (PDB ID: 3AJ7). nih.gov

The docking studies predicted strong binding affinities for both enzymes. For the α-glucosidase enzyme (3W37), this compound was ranked as the second-strongest predicted inhibitor among the tested compounds, surpassed only by a related derivative. nih.gov With respect to the oligo-1,6-glucosidase enzyme (3AJ7), it was predicted to be the third-strongest inhibitor. nih.gov These computational predictions align well with the experimental bioassay results, which confirmed its superior inhibitory action. nih.gov The consistency between the in silico and in vitro data underscores the reliability of molecular docking in identifying promising enzyme inhibitors. nih.gov

Table 1: Predicted Protein Target Interactions for this compound

Protein Target PDB ID Predicted Activity Study Finding
α-glucosidase 3W37 Inhibition Ranked as the 2nd strongest predicted inhibitor among tested catalpol derivatives. nih.gov
oligo-1,6-glucosidase 3AJ7 Inhibition Ranked as the 3rd strongest predicted inhibitor among tested catalpol derivatives. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. nih.gov MD simulations are computationally intensive studies that model the movements and interactions of atoms and molecules, providing deeper insights into the stability of a ligand within the binding pocket of a receptor.

For complex biological systems, MD simulations are crucial for validating the results of molecular docking. nih.govnih.gov They can confirm whether the initial docked pose is maintained and can reveal important conformational changes in both the ligand and the protein that may influence binding. Currently, specific molecular dynamics simulation studies focused exclusively on the interaction between this compound and its protein targets like α-glucosidase are not widely available in published literature. Such studies would be a valuable next step to confirm the stability of the interactions predicted by docking and to further elucidate the dynamic behavior of the compound in the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov A QSAR model can then be used to predict the activity of new, untested compounds. nih.gov

The development of a robust QSAR model typically requires a dataset of structurally related compounds with a range of measured biological activities. nih.gov At present, there are no specific QSAR studies in the available scientific literature that focus on this compound and its derivatives. The creation of such a model would necessitate the synthesis and biological evaluation of a library of analogous compounds to establish a statistically significant correlation between structural features and a particular activity, such as α-glucosidase inhibition.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADMET prediction is a critical step in early-stage drug discovery, used to estimate the pharmacokinetic properties of a compound. nih.govresearchgate.net These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before committing resources to expensive experimental studies. nih.gov Various computational models and software, such as SwissADME and pkCSM, are used for these predictions. nih.gov

For this compound, ADMET properties have been evaluated as part of screening studies on catalpol derivatives. One of the most common initial filters is Lipinski's Rule of Five, which predicts the potential for oral bioavailability. researchgate.net A study that evaluated a series of catalpol iridoids suggested that this compound is a promising candidate for oral administration based on these criteria. nih.gov

Further detailed predictions for related classes of natural products often show good human intestinal absorption. nih.gov However, molecules with high total polar surface area (tPSA) may face challenges in crossing the blood-brain barrier. nih.gov Specific predicted values for the ADMET profile of this compound are summarized in the table below, based on general findings for similar natural products.

Table 2: Predicted ADMET Profile for this compound

ADMET Property Parameter Predicted Outcome Implication
Absorption Lipinski's Rule of Five Compliant Likely good oral bioavailability. nih.gov
Human Intestinal Absorption Good Expected to be well-absorbed from the gut. nih.gov
Distribution Blood-Brain Barrier (BBB) Penetration Low May not readily enter the central nervous system. nih.gov
Metabolism CYP450 Inhibition Variable Potential for drug-drug interactions needs to be assessed.
Excretion --- Data not available ---

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of a drug candidate is a critical determinant of its clinical viability. Studies in various animal models, predominantly rats, have mapped out the pharmacokinetic pathway of catalpol (B1668604).

Catalpol has shown promise for oral administration, demonstrating rapid absorption from the gastrointestinal tract. researchgate.net Pharmacokinetic analyses have revealed a substantial oral bioavailability of 49.4% in rats, indicating that a significant portion of the administered dose reaches the systemic circulation in an unchanged form. researchgate.net However, the metabolic activity of the intestinal microflora can influence the ultimate bioavailability of catalpol. researchgate.net

Once absorbed, catalpol is distributed throughout the body. scienceopen.com Investigations utilizing radiolabeled [3H]catalpol in rats have identified the highest concentrations of the compound and its derivatives in the stomach, large intestine, bladder, and kidneys. scienceopen.combenthamdirect.com

A pivotal characteristic of catalpol is its ability to traverse the blood-brain barrier. frontiersin.orgnih.govnih.gov This capacity is of significant interest for its potential application in treating neurological conditions. nih.gov Research has demonstrated that upon crossing this protective barrier, catalpol can exert neuroprotective effects, such as inhibiting the apoptosis of neural stem cells. nih.gov Moreover, catalpol has been found to help maintain the integrity of the blood-brain barrier itself. nih.govnih.gov

**Pharmacokinetic Parameters of Catalpol in Rats**
ParameterValueAnimal ModelReference
Oral Bioavailability 49.4%Rats researchgate.net
Tmax (intragastric) 0.75 hSprague-Dawley Rats benthamdirect.com
t1/2 (intragastric) 1.52 h (total radioactivity)Sprague-Dawley Rats benthamdirect.com
AUC(0-t) (Normal Rats) 92.4 ± 38.2 µg/mL·hSTZ-induced diabetic rats nih.gov
AUC(0-t) (Diabetic Rats) 214.1 ± 79.03 µg/mL·hSTZ-induced diabetic rats nih.gov
Cmax (Normal Rats) 11.82 ± 6.79 µg/mLSTZ-induced diabetic rats nih.gov
Cmax (Diabetic Rats) 37.41 ± 13.01 µg/mLSTZ-induced diabetic rats nih.gov

The transformation of catalpol within the body is largely orchestrated by the intestinal microflora. scienceopen.combenthamdirect.com The principal metabolic route involves the removal of the glucose moiety (deglycosylation) to form catalpol aglycone, which then undergoes further Phase I and Phase II metabolic reactions. benthamdirect.com

A comprehensive analysis of rat plasma, urine, and feces has led to the identification of 29 distinct metabolites of catalpol. benthamdirect.com The metabolic transformations observed include hydroxylation, dihydroxylation, hydrogenation, dehydrogenation, oxidation, and conjugation with glucuronic acid, glycine, or cysteine. benthamdirect.com

Studies with human intestinal bacteria have corroborated these findings, identifying catalpol aglycone, acetylated catalpol, dimethylated and hydroxylated catalpol aglycone, and a nitrogen-containing catalpol aglycone as key metabolites. nih.gov

**Identified Metabolites of Catalpol**
MetaboliteProposed Structure/ReactionSourceReference
Catalpol aglycone DeglycosylationRat feces, Human intestinal bacteria benthamdirect.combenthamdirect.comnih.gov
Acetylated catalpol AcetylationHuman intestinal bacteria nih.gov
Dimethylated and hydroxylated catalpol aglycone Dimethylation and hydroxylationHuman intestinal bacteria nih.gov
Nitrogen-containing catalpol aglycone Nitrogen conjugationHuman intestinal bacteria nih.gov
Various hydroxylated, hydrogenated, and conjugated metabolites Hydroxylation, hydrogenation, glucuronidation, etc.Rat urine, plasma, feces benthamdirect.com

The primary elimination pathway for catalpol and its metabolites is via the kidneys into the urine. benthamdirect.com In a study using [3H]catalpol in rats, approximately 57.52% of the administered radioactivity was recovered in the urine over a 168-hour period, with the parent compound, catalpol, being the predominant substance excreted. benthamdirect.com A smaller portion, 37.30%, was eliminated in the feces. benthamdirect.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Animal Models

A critical aspect of drug development is understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its therapeutic effect (pharmacodynamics). Currently, the scientific literature lacks specific studies that have established a quantitative PK/PD correlation for catalpol in preclinical animal models. While numerous independent studies have detailed the pharmacokinetic parameters and the pharmacodynamic effects of catalpol in various disease models, research that integrates these two facets through PK/PD modeling is needed to define precise exposure-response relationships. Such models are invaluable for optimizing dosing strategies and predicting clinical efficacy.

Future Perspectives and Emerging Research Avenues

Exploration of New Natural Sources and Sustainable Production

The parent compound, catalpol (B1668604), is predominantly sourced from the root of Rehmannia glutinosa (Di-Huang), a plant integral to traditional Chinese and Korean medicine. nih.gov However, catalpol is also distributed across various other plant species, presenting opportunities for discovering new sources of its derivatives.

Table 1: Documented Natural Sources of the Parent Compound, Catalpol

Plant Species Common Name(s) Family
Rehmannia glutinosa Di-Huang, Chinese Foxglove Orobanchaceae
Plantago lanceolata Ribwort Plantain, Rib-grass Plantaginaceae
Buddleia species Butterfly Bush Scrophulariaceae
Radix Scrophulariae Figwort Root Scrophulariaceae
Lancea tibetica N/A Mazaceae

Source: nih.gov

Future research will likely involve phytochemical screening of these and related species to identify natural reserves of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol or other unique catalpol esters. The investigation into sustainable production is critical, as traditional harvesting and processing methods can significantly impact the final chemical profile of the extract. For instance, studies on Radix Rehmanniae show that processing methods involving steaming can lead to a sharp decrease in iridoid glycosides like catalpol due to degradation. mdpi.com Understanding the chemical transformations that occur during processing is crucial for preserving the integrity of the desired compound. mdpi.com Future efforts may focus on developing advanced extraction and purification techniques that maximize yield while minimizing degradation, as well as exploring plant cell culture and metabolic engineering as potential biotechnological routes for sustainable and scalable production, independent of geographical and environmental constraints.

Development of Novel Synthetic Analogues with Enhanced Bioactivity or Specificity

While this compound is a naturally occurring structure, the development of novel synthetic analogues represents a promising frontier for enhancing its therapeutic properties. By starting with the core catalpol scaffold, medicinal chemists can design new molecules that overcome the limitations of the natural product, such as metabolic instability or insufficient target affinity. nih.gov

A compelling example of this approach is the development of catalpol analogues for treating heart failure. nih.gov Recognizing the therapeutic potential but limited efficacy of the natural form, researchers designed and synthesized a series of new analogues. Among them, a compound designated JZ19 demonstrated significantly improved efficacy over the parent catalpol in both cellular and animal models of heart failure. nih.gov This enhanced activity was attributed to its potent modulation of the PI3K-AKT-GSK3β signaling pathway, a key regulator of cardiac hypertrophy and apoptosis. nih.gov The success of JZ19 highlights a clear research avenue: the strategic structural modification of the catalpol core and its side chains to create next-generation compounds with superior bioactivity and more favorable pharmacokinetic profiles. nih.gov This strategy allows for the fine-tuning of the molecule to improve its interaction with specific biological targets, leading to more potent and selective therapeutic agents.

Integration with Systems Biology and Network Pharmacology Approaches

The era of "one drug, one target" is evolving, particularly for complex diseases. Systems biology and network pharmacology offer powerful tools to understand how a compound like this compound exerts its effects across multiple biological pathways. These approaches analyze the complex web of interactions between a drug, proteins, genes, and metabolic pathways within the entire biological system. escholarship.org

The parent compound, catalpol, is known to influence numerous signaling pathways, including PI3K/Akt and Jak-Stat, making it an ideal candidate for such analysis. nih.gov Research on other iridoid glycosides has already demonstrated the utility of this approach. For example, a study on purified cornel iridoid glycosides identified their protective effects in cerebral ischemia-reperfusion injury by specifically targeting the Nrf2/NQO-1/HO-1 signaling pathway. mdpi.com

For this compound, a systems biology approach would involve:

Target Identification: Using computational models and experimental assays to predict and validate the full range of protein targets.

Pathway Analysis: Mapping how these targets fit into broader signaling and metabolic networks to understand the compound's holistic effect on cellular function.

Biomarker Discovery: Identifying key molecules within these networks that can be used to measure the compound's activity in preclinical models.

This integrative approach can help to decipher the compound's complex mechanism of action and reveal new therapeutic indications. escholarship.org

Investigation of Multi-Target Pharmacological Effects

The concept of polypharmacology, where a single molecule interacts with multiple targets, is gaining significant traction as a strategy for treating complex, multifactorial diseases. researchgate.net Multi-target drugs can offer superior efficacy and a lower likelihood of developing resistance compared to highly selective single-target agents. researchgate.netnih.gov

The catalpol core of this compound is a quintessential example of a multi-target scaffold. nih.govresearchgate.net It has been shown to exert a wide range of biological effects, suggesting engagement with numerous distinct cellular pathways. The addition of the 3,4-dimethoxycinnamoyl moiety introduces another pharmacologically active component, creating a hybrid structure with the potential for an even broader or more synergistic range of interactions.

Table 2: Selected Multi-Target Biological Effects of the Parent Compound, Catalpol

Pharmacological Effect Associated Molecular Pathways/Mechanisms
Cardiovascular Protection PI3K/Akt, Apelin/APJ, Jak-Stat pathways; Reduction of inflammatory markers (TNF-α, IL-6, MCP-1); Upregulation of antioxidants. nih.gov
Neuroprotection Elevation of serotonin (B10506) and Brain-Derived Neurotrophic Factor (BDNF); Anti-apoptotic effects. nih.gov
Anti-Diabetic Increased mitochondrial biogenesis; Activation of PI3K/Akt pathway for insulin (B600854) sensitization. nih.gov
Anti-Cancer Induction of apoptosis (elevation of cleaved Caspase-3); Inhibition of cell proliferation and migration (suppression of MMP-2, RhoA). nih.gov
Anti-Inflammatory Inhibition of lipopolysaccharide-induced activation of microglia; Reduction of inflammatory factors and reactive oxygen species (ROS). researchgate.net

Source: nih.govresearchgate.net

Future research should focus on systematically investigating the multi-target profile of this compound itself. This involves exploring whether the compound retains the activities of catalpol, and how the cinnamoyl group modifies or adds to this profile. Such investigations are crucial for understanding its full therapeutic potential in complex conditions where modulating multiple targets simultaneously may be beneficial. researchgate.net

Potential for Targeted Delivery Strategies

A significant challenge for many natural products, including iridoid glycosides, is achieving effective delivery to target tissues while minimizing systemic exposure. mdpi.com Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising solution. nih.govrroij.com These strategies aim to encapsulate the active compound, protecting it from premature degradation and facilitating its accumulation at the site of action. rroij.com

Research has already demonstrated the feasibility of this approach for catalpol. Studies involving the encapsulation of iridoid glycosides, including catalpol and aucubin (B1666126), into lipid nanoparticles have shown high efficiency and the potential to enhance skin penetration for cosmetic applications. mdpi.comnih.gov

Table 3: Example of a Lipid Nanoparticle System for Iridoid Glycoside Delivery

Parameter Value/Result
Nanoparticle Type Solid Lipid Nanoparticles (SLNs)
Production Method Emulsification-ultrasonication
Active Compound Catalpol
Encapsulation Efficiency ~77%
Optimized Particle Size (Z-Ave) ~93 nm
Polydispersity Index (PDI) ~0.226

Source: mdpi.comnih.gov

Future research on this compound could explore various targeted delivery strategies, such as:

Nanocarriers: Utilizing liposomes, micelles, or polymeric nanoparticles to improve solubility and bioavailability. nih.gov

Surface Modification: Functionalizing these nanocarriers with specific ligands (e.g., antibodies, peptides) to actively target them to diseased cells or tissues, such as tumors or inflamed regions. nih.gov

These approaches could significantly enhance the therapeutic index of the compound by increasing its concentration where it is needed most, thereby maximizing efficacy.

Q & A

Q. How can bioassay-guided fractionation improve isolation efficiency for structure-activity studies?

  • Methodology : Combine bioactivity screening (e.g., cytotoxicity assays against leukemia cells) with LC-MS profiling to prioritize fractions. For example, fractions with m/z 552.5 ([M+H]⁺) correlate with this compound’s P-glycoprotein-independent apoptosis induction .

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